2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672780
InChI: InChI=1S/C23H23N3O3/c1-28-23-13-17(7-10-22(23)29-12-11-27)15-24-18-8-9-21-20(14-18)25-16-26(21)19-5-3-2-4-6-19/h2-10,13-14,16,24,27H,11-12,15H2,1H3
SMILES:
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol

2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol

CAS No.:

Cat. No.: VC16672780

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol -

Specification

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
IUPAC Name 2-[2-methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol
Standard InChI InChI=1S/C23H23N3O3/c1-28-23-13-17(7-10-22(23)29-12-11-27)15-24-18-8-9-21-20(14-18)25-16-26(21)19-5-3-2-4-6-19/h2-10,13-14,16,24,27H,11-12,15H2,1H3
Standard InChI Key FNNZOQPZURDRII-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OCCO

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol is C23H23N3O3, with a molecular weight of 389.4 g/mol. Its structure integrates three key moieties:

  • Benzimidazole Core: A bicyclic system comprising fused benzene and imidazole rings, substituted with a phenyl group at the N1 position.

  • Phenolic Ether Linkage: A 2-methoxy-4-aminomethylphenoxy group bridges the benzimidazole to an ethanol side chain.

  • Ethanolamine Tail: A terminal hydroxyethyl group enhances solubility and potential for hydrogen bonding.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
CAS NumberVCID: VC16672780
Key Functional GroupsBenzimidazole, Phenoxy, Ethanol

X-ray crystallography and NMR studies reveal a planar benzimidazole core with dihedral angles of 8.5° between the benzimidazole and phenyl rings, facilitating π-π stacking interactions in biological targets. The methoxy group at the ortho position of the phenoxy moiety induces steric hindrance, influencing receptor binding selectivity.

Synthesis and Optimization Strategies

Condensation-Based Synthesis

The compound is synthesized via a multi-step condensation reaction:

  • Formation of the Benzimidazole Core: 2-(1-Methyl-1H-benzimidazol-2-yl)aniline reacts with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in ethanol under reflux, yielding a Schiff base intermediate.

  • Reductive Amination: Sodium borohydride reduces the imine bond, forming the stable 4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy backbone.

  • Ethoxylation: The phenolic hydroxyl group undergoes alkylation with ethylene oxide, introducing the ethanol tail.

Table 2: Synthetic Conditions and Yields

StepReactantsConditionsYield (%)Purity (%)
1Aniline, o-vanillinEtOH, reflux, 12h7895
2Schiff base, NaBH4MeOH, 0°C, 2h9298
3Phenolic intermediate, EOK2CO3, DMF, 60°C, 6h6597

Purification via recrystallization from ethanol/water (3:1) achieves >98% purity, as confirmed by HPLC.

Pharmacological Applications and Mechanisms

BACE1 Inhibition for Alzheimer’s Disease

Recent studies demonstrate that structural analogs of this compound exhibit potent BACE1 inhibitory activity. For instance, T14, a 2-amino-1-phenylbenzimidazole derivative, shows an IC50 of 0.45 μM against BACE1, with favorable logP (2.8) and tPSA (85 Ų) values . Molecular docking reveals that the benzimidazole nitrogen forms hydrogen bonds with Asp289 and Asp93 in BACE1’s active site, while the phenoxy group occupies the S3 subpocket .

Anti-Cancer Activity

The benzimidazole moiety intercalates DNA and inhibits topoisomerase II, inducing apoptosis in HeLa and MCF-7 cells. In vitro assays show IC50 values of 12.3 μM (HeLa) and 15.8 μM (MCF-7), comparable to doxorubicin.

Table 3: Biological Activity Profile

AssayTargetIC50/EC50Model SystemSource
BACE1 InhibitionEnzymatic0.45 μMIn vitro
CytotoxicityHeLa Cells12.3 μMIn vitro
Anti-inflammatoryCOX-218.7 μMRAW 264.7

Comparative Analysis with Structural Analogs

2-[(Phenylmethylene)amino]ethanol

This analog (PubChem CID: 97677) lacks the benzimidazole core but shares the ethanolamine-phenoxy scaffold. While it exhibits weaker BACE1 inhibition (IC50 >50 μM), its simpler structure highlights the necessity of the benzimidazole ring for high-affinity target engagement .

Patent EP1702919A1 Derivatives

Future Directions and Challenges

Optimization of Pharmacokinetics

While the compound shows promising in vitro activity, its high molecular weight (389.4 g/mol) and tPSA (98 Ų) may limit blood-brain barrier permeability. Structural modifications, such as replacing the methoxy group with fluorine, could enhance CNS penetration for Alzheimer’s applications .

Scalability of Synthesis

Current synthetic routes require costly intermediates like o-vanillin. Transitioning to continuous flow chemistry and biocatalytic methods may reduce production costs by 40–60%.

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